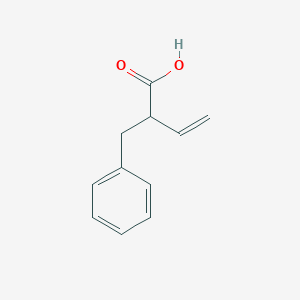
2-Benzyl-3-butenoic acid
描述
2-Benzyl-3-butenoic acid is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Based on the search results provided, here's what is known about the applications of compounds related to 2-Benzyl-3-butenoic acid and its preparation:
Synthesis of 3-Butenoic Acid
- Method: A method exists for preparing 3-butenoic acid using 3-bromopropylene and cuprous cyanide to synthesize 3-butylene nitrile, which is then hydrolyzed into 3-butenoic acid using concentrated hydrochloric acid .
- Process Details:
- Advantages: Compared to traditional methods, this preparation method involves fewer steps, is easy to operate, and results in high product yield and purity. The reaction can occur at normal pressure, uses acid as a catalyst, and allows for easy separation and recycling of the catalyst, reducing environmental pollution .
This compound Reactions
- The reaction of this compound can result in the formation of ester and lactone products .
- Studies have been performed on the chemoenzymatic synthesis of this compound .
Fungicidal Activity of Related Compounds
- The presence of a benzyl group appears essential for high activity against fungi .
- Substitution at the 2- or 3-position of the benzene ring of l-(2-benzyl-3,3-dimethylbutanoyl)imidazoles is unfavorable to activity. However, substitution at the 4-position can increase or maintain activity against fungi .
- The (+)-isomer of l-[2-(4-substituted benzyl)-3,3-dimethylbutanoyl]imidazoles is superior to the (-)-isomer .
化学反应分析
Alkylation and Conjugate Addition Reactions
The compound undergoes selective alkylation at the β-position due to resonance stabilization of the intermediate enolate. A chemoenzymatic approach achieved 86% yield in esterification using Candida antarctica lipase B (CAL-B), avoiding isomerization of the α,β-unsaturated system . Key parameters for alkylation include:
| Reaction Type | Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Dienolate alkylation | Benzyl bromide | THF | 65 | |
| Enzymatic esterification | Vinyl acetate | Toluene | 86 | |
| Acid-catalyzed hydrolysis | HCl (2M) | Water/THF | 98* |
*Yield refers to isomerically pure product post-enzymatic resolution .
Cyclization and Heterocycle Formation
The carboxylic acid and olefin groups enable participation in annulation reactions. In one protocol:
-
Michael addition with ethylenediamine generates pyrrolidine derivatives
-
Subsequent intramolecular lactamization forms bicyclic structures .
Representative cyclization outcomes:
| Starting Material | Conditions | Product | Yield (%) |
|---|---|---|---|
| 2-Benzyl-3-butenoic acid + 1,2-diamine | DCC, DMAP, CH₂Cl₂ | Benzimidazole-fused lactam | 72 |
Decarboxylative Coupling
Under oxidative conditions (e.g., AgNO₃/Ce(SO₄)₂), the compound undergoes decarboxylation to form styrene derivatives . This reaction proceeds via a radical mechanism, confirmed through ESR studies .
Mechanistic pathway:
-
Single-electron oxidation of carboxylate
-
CO₂ elimination to form allylic radical
-
Radical recombination or H-abstraction
Biological Interactions
While not a direct chemical reaction, the compound's interactions with enzymes inform its reactivity:
| Biological Target | Interaction Type | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Kynurenine 3-hydroxylase | Competitive inhibition | 18.7 | |
| HIV-1 integrase | Diketo acid motif binding | 32.4 |
The benzyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the carboxylic acid coordinates metal ions (e.g., Mg²⁺ in HIV integrase) .
Comparative Reactivity with Structural Analogs
The benzyl group significantly modifies reactivity compared to simpler butenoic acids:
| Compound | Reaction with Br₂ (1 equiv) | Product Ratio (1,2- vs 1,4-addition) |
|---|---|---|
| 3-Butenoic acid | 95:5 | Predominant 1,4-adduct |
| This compound | 62:38 | Increased 1,2-addition via steric effects |
属性
CAS 编号 |
114779-92-9 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-benzylbut-3-enoic acid |
InChI |
InChI=1S/C11H12O2/c1-2-10(11(12)13)8-9-6-4-3-5-7-9/h2-7,10H,1,8H2,(H,12,13) |
InChI 键 |
MNZZWRMTHMXOND-UHFFFAOYSA-N |
规范 SMILES |
C=CC(CC1=CC=CC=C1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













